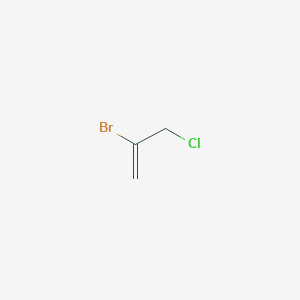

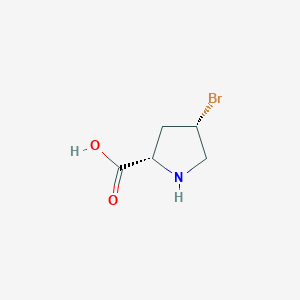

(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of reactions.Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and pH. It can also include studying the compound’s chemical stability.Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition

Carboxylic acids, including structures similar to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, have been explored for their role as biocatalyst inhibitors. These compounds can inhibit the growth of microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than what is desired for yield and titer, highlighting their potential as microbial inhibitors, which is significant in bioprocessing and fermentation technologies (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction (LLX) Technologies

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for the recovery of these acids from diluted streams. Research into solvents for LLX of carboxylic acids has included the development of new solvents like ionic liquids, demonstrating the relevance of carboxylic acid structures in the advancement of separation technologies and sustainable chemistry (Sprakel & Schuur, 2019).

Peptide Studies and Drug Synthesis

Carboxylic acids and their derivatives have been applied in the synthesis of peptides and drugs. The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure, which could extend to the use of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid in similar applications (Schreier et al., 2012).

Antioxidant, Microbiological, and Cytotoxic Activities

Natural carboxylic acids and their derivatives have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These studies provide insights into how structural differences among carboxylic acids influence their bioactivity, which can be relevant for designing new compounds with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological and Medicinal Applications

Carboxylic acids, including those structurally related to (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, are pivotal in biotechnological routes for lactic acid production and have applications in drug synthesis. The flexibility and diversity offered by their functional groups make them valuable in synthesizing a variety of value-added chemicals and in medicinal chemistry (Zhang et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. This can include its acute and chronic toxicity, as well as any precautions that need to be taken when handling it.

Zukünftige Richtungen

This involves discussing potential future research directions. This could include potential applications of the compound, or areas where further research is needed.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(2S,4S)-4-bromopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVLOJVLQGIHDG-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461909 |

Source

|

| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |

CAS RN |

16257-69-5 |

Source

|

| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)